Lrgils
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Overview
Description
LRGILS-NH2 is a control peptide for SLIGRL-NH2, a protease-activated receptor-2 (PAR-2) agonist. It is a reversed amino acid sequence control peptide that facilitates gastrointestinal transit in vivo . The compound has a molecular weight of 656.83 and a chemical formula of C29H56N10O7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
LRGILS-NH2 is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and protecting groups such as Fmoc to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The purification process involves high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
LRGILS-NH2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Protecting Groups: Fmoc
Cleavage Reagents: TFA (trifluoroacetic acid)
Major Products
The major product formed from the synthesis of this compound-NH2 is the peptide itself, with a sequence of this compound and a C-terminal amide modification .
Scientific Research Applications
LRGILS-NH2 is used extensively in scientific research as a control peptide for SLIGRL-NH2. Its applications include:
Chemistry: Studying peptide synthesis and purification techniques.
Biology: Investigating the role of protease-activated receptors in various physiological processes.
Medicine: Exploring potential therapeutic applications related to gastrointestinal transit and immune response.
Industry: Developing peptide-based drugs and diagnostic tools
Mechanism of Action
LRGILS-NH2 acts as a control peptide for SLIGRL-NH2, which is a PAR-2 agonist. PAR-2 is involved in various physiological processes, including inflammation, pain perception, and gastrointestinal function. The mechanism involves the activation of PAR-2 by SLIGRL-NH2, leading to downstream signaling pathways that mediate its effects .
Comparison with Similar Compounds
Similar Compounds
SLIGRL-NH2: A PAR-2 agonist that facilitates gastrointestinal transit.
LRGILS-NH2 acetate: A salt form of this compound-NH2 with improved solubility and stability.
Uniqueness
This compound-NH2 is unique due to its reversed amino acid sequence compared to SLIGRL-NH2. This reversal makes it an inactive control peptide, which is crucial for experimental controls in research involving PAR-2 .
Properties
Molecular Formula |
C29H56N10O7 |
---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
N-[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C29H56N10O7/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34) |
InChI Key |
HCUFWKYFOMBFPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
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